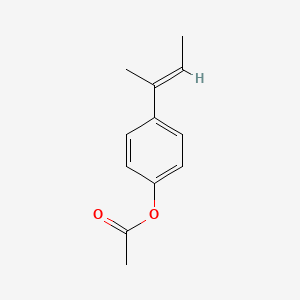
4-(But-2-EN-2-YL)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-EN-2-YL)phenyl acetate is an organic compound with the molecular formula C12H14O2. It is also known by its IUPAC name, 4-[(1E)-1-methyl-1-propenyl]phenyl acetate. This compound is characterized by the presence of a phenyl ring substituted with a but-2-en-2-yl group and an acetate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-EN-2-YL)phenyl acetate typically involves the esterification of 4-(But-2-EN-2-YL)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-EN-2-YL)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
4-(But-2-EN-2-YL)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(But-2-EN-2-YL)phenyl acetate involves its interaction with various molecular targets. The acetate ester group can undergo hydrolysis to release the corresponding phenol, which can then interact with biological targets such as enzymes and receptors. The phenyl ring and but-2-en-2-yl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butyl acetate: Similar in structure but with a butyl group instead of a but-2-en-2-yl group.
Phenyl acetate: Lacks the but-2-en-2-yl substitution.
4-(But-2-EN-2-YL)phenol: The phenol counterpart of the acetate ester.
Uniqueness
4-(But-2-EN-2-YL)phenyl acetate is unique due to the presence of both the but-2-en-2-yl group and the acetate ester, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler phenyl acetates.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[4-[(E)-but-2-en-2-yl]phenyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-4-9(2)11-5-7-12(8-6-11)14-10(3)13/h4-8H,1-3H3/b9-4+ |
InChI Key |
SALPXBRLSNRTNE-RUDMXATFSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CC=C(C)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)
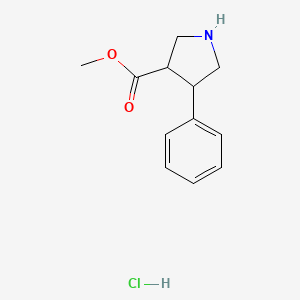

![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/no-structure.png)
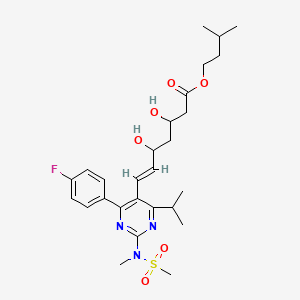
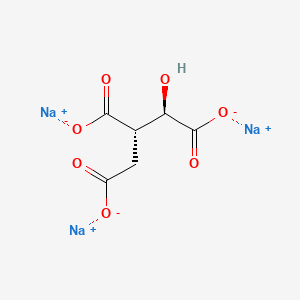
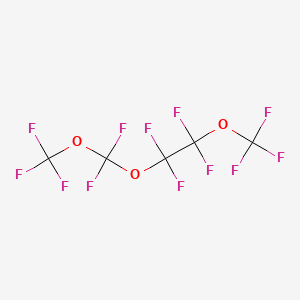

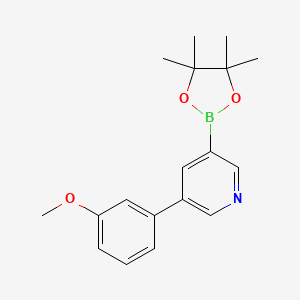
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)

